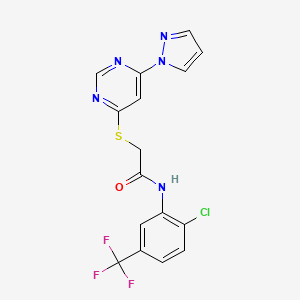

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a thioether linkage between a pyrimidine core and an acetamide group. The pyrimidine ring is substituted at the 6-position with a 1H-pyrazol-1-yl moiety, while the acetamide nitrogen is bonded to a 2-chloro-5-(trifluoromethyl)phenyl group.

The compound’s synthesis likely involves alkylation of a pyrimidinethione intermediate with a chloroacetamide derivative, a method analogous to procedures described for structurally related compounds (e.g., N-aryl-substituted 2-chloroacetamides reacting with thiopyrimidines) . The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical for bioavailability in drug design .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N5OS/c17-11-3-2-10(16(18,19)20)6-12(11)24-14(26)8-27-15-7-13(21-9-22-15)25-5-1-4-23-25/h1-7,9H,8H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHBSXATSYJEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrazole ring

- Pyrimidine moiety

- Thioether linkage

- Trifluoromethyl group

Its molecular formula is C_{17}H_{16ClF_3N_4S with a molecular weight of 405.9 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition. These interactions can lead to significant alterations in cellular pathways, promoting therapeutic effects.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit diverse biological activities, including:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines. It exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM across different assays, indicating potent anticancer properties against MCF7 and NCI-H460 cell lines .

- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to inhibit inflammatory responses by downregulating cytokine production in vitro. This suggests potential use in treating inflammatory diseases .

- Antimicrobial Properties : The compound demonstrated notable antimicrobial activity against several bacterial strains, likely due to its thioether structure which is known to enhance membrane permeability .

- Antitubercular Activity : In a focused study on tuberculosis, derivatives similar to this compound were synthesized and showed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .

Summary of Findings

The research indicates that This compound possesses significant biological activities across various domains:

| Study Focus | Findings |

|---|---|

| Anticancer | Effective against MCF7 (IC50 = 3.79 µM) |

| Anti-inflammatory | Reduced cytokine levels in vitro |

| Antimicrobial | Active against multiple bacterial strains |

| Antitubercular | IC50 values suggest strong activity against TB |

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Thioacetamide Family

Several pyrimidine-thioacetamide derivatives have been synthesized and studied, differing in substituents on the pyrimidine ring and the acetamide aryl group. Key examples include:

Key Observations :

- The target compound uniquely combines a pyrazole substituent on pyrimidine with a trifluoromethylphenyl group on acetamide. This contrasts with analogues bearing thiophene (e.g., compounds 1–3), which may prioritize π-π stacking interactions over steric effects .

- The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., compound 3), aligning with trends observed in kinase inhibitors .

Trifluoromethyl-Containing Analogues

Trifluoromethyl groups are prevalent in agrochemicals and pharmaceuticals due to their electron-withdrawing properties and resistance to oxidative metabolism. Notable examples include:

Comparison :

- The target compound positions the trifluoromethyl group on the phenyl ring of the acetamide, whereas 1400902-12-6 incorporates it on a pyridine ring. This difference may alter target selectivity in enzyme-binding pockets .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to reduce side products .

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Condensation | Ethanol, reflux, 24h | 65–75% | Purification of intermediates |

| Thioether linkage | DMF, 60°C, 8h | 70–80% | Competing oxidation reactions |

Which spectroscopic and chromatographic methods are optimal for structural characterization and purity validation?

Q. Basic

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm pyrazole, pyrimidine, and acetamide moieties. DEPT-135 and HSQC aid in resolving overlapping signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) for purity assessment (>95%) .

Advanced : X-ray crystallography (e.g., ) provides bond-length/angle data for understanding solid-state interactions .

How can enzyme inhibition assays be designed to evaluate its biological activity?

Q. Advanced

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or proteases based on structural analogs (e.g., pyrimidine-thioacetamide derivatives with IC50 values < 1 µM) .

- Assay Protocol :

- Use recombinant enzymes in buffer (pH 7.4, 25°C).

- Pre-incubate compound (0.1–100 µM) with enzyme, then add substrate (e.g., ATP for kinases).

- Measure inhibition via fluorescence/colorimetric readouts (e.g., ADP-Glo™ for kinases) .

- Controls : Include positive (staurosporine) and negative (DMSO-only) controls.

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability (e.g., cell line heterogeneity, assay conditions) .

- Experimental Replication : Repeat assays in triplicate with blinded samples.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s pyrazole-pyrimidine derivatives) to identify trends .

What computational methods predict binding affinity and selectivity?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., CF3 group) with activity .

How to optimize reaction conditions for derivative synthesis?

Q. Advanced

-

DoE Approach : Use factorial design to test variables (temperature, solvent, catalyst). For example:

Factor Range Optimal Value Temperature 50–80°C 70°C Solvent DMF vs. THF DMF Catalyst K2CO3 vs. Et3N K2CO3 -

Microwave Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield (>80%) .

What structure-activity relationships (SAR) are critical for enhancing potency?

Advanced

Key SAR findings from analogs ():

- Pyrazole Substitution : 3,5-Dimethyl groups improve metabolic stability (t1/2 > 4h in microsomes).

- Thioether Linkage : Replacing sulfur with oxygen reduces IC50 by 10-fold in kinase assays.

- Chlorophenyl Group : Para-substitution enhances target binding (ΔG = -9.2 kcal/mol) .

How does the thioether linkage influence chemical reactivity and stability?

Q. Advanced

- Reactivity : The sulfur atom participates in nucleophilic substitutions (e.g., alkylation) and oxidation (e.g., to sulfoxide/sulfone derivatives).

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Use stabilizing agents (e.g., BHT) during storage .

How to analyze crystallographic data to understand target interactions?

Q. Advanced

- X-ray Diffraction : Resolve crystal structures to <1.8 Å resolution (e.g., ’s pyrimidine derivatives).

- Electron Density Maps : Identify hydrogen bonds (e.g., between acetamide carbonyl and Lys residue) .

What in vitro/in vivo models are suitable for pharmacokinetic profiling?

Q. Advanced

- In Vitro : Liver microsomes (human/rat) for metabolic stability (CLint < 15 mL/min/kg).

- In Vivo : Murine models (IV/PO dosing) to calculate bioavailability (F > 30%) and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.